molecular formula C13H14ClNO B1317717 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride CAS No. 943825-10-3

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride

Cat. No.: B1317717
CAS No.: 943825-10-3
M. Wt: 235.71 g/mol
InChI Key: NEMKOGBEYOOCOK-UHFFFAOYSA-N
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Description

Atomic Connectivity and Molecular Formula

The molecular formula of 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride is C₁₃H₁₄ClNO, corresponding to a molecular weight of 235.71 g/mol. The compound is composed of a quinoline ring system—a bicyclic aromatic structure containing a nitrogen atom at the 1-position—bearing methyl substituents at the 2 and 4 positions and a ketone group at the 3 position. The hydrochloride salt form arises from the association of the basic nitrogen atom with hydrochloric acid, resulting in a protonated nitrogen and a chloride counterion.

The atomic arrangement is detailed in the following table:

Atom Type Position in Structure Count
Carbon Quinoline ring, methyl, ethanone 13
Hydrogen Methyl, aromatic, ethanone 14
Nitrogen Quinoline ring 1
Oxygen Ethanone (carbonyl) 1
Chlorine Hydrochloride counterion 1

The structure can be represented by the following International Union of Pure and Applied Chemistry (IUPAC) name: this compound.

Functional Group Identification

The principal functional groups present in this compound are as follows:

  • Quinoline Core: The quinoline system is a fused bicyclic aromatic ring consisting of a benzene ring fused to a pyridine ring. The nitrogen atom is positioned at the 1-position, conferring basicity and the ability to form salts with acids such as hydrochloric acid.
  • Methyl Groups: The methyl substituents at the 2 and 4 positions of the quinoline ring are electron-donating groups, influencing the electron density and reactivity of the aromatic system.
  • Ethanone (Ketone) Moiety: The ethanone group is attached to the 3-position of the quinoline ring. The carbonyl group is a strong electron-withdrawing group, capable of participating in hydrogen bonding and nucleophilic addition reactions.
  • Hydrochloride Salt: The hydrochloride form results from the protonation of the quinoline nitrogen, increasing water solubility and altering the compound’s acid-base behavior.

The molecular structure is further elucidated by the following canonical SMILES notation:

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.[H]Cl

This notation encodes the atomic connectivity, indicating the positions of the methyl groups, the ketone, and the protonated nitrogen associated with the chloride ion.

Electronic Structure and Resonance

The electronic structure of the quinoline ring is characterized by aromatic delocalization, with the nitrogen atom contributing a lone pair to the aromatic sextet. The presence of the methyl groups at the 2 and 4 positions increases the electron density of the ring, particularly at the 3-position, which is substituted with the ethanone group. The carbonyl group at the 3-position withdraws electron density via resonance and inductive effects, creating a site of partial positive charge on the adjacent carbon atom.

The hydrochloride salt form leads to the protonation of the nitrogen atom, resulting in a quinolinium cation. This protonation further modifies the electron distribution, enhancing the electrophilicity of the quinoline ring and altering hydrogen bonding interactions in the solid state and solution.

Summary Table of Key Structural Features

Feature Description
Aromatic system Quinoline core, fused benzene and pyridine rings
Substituents Methyl at 2 and 4 positions; ethanone at 3 position
Functional groups Ketone (carbonyl), methyl, aromatic nitrogen
Salt form Hydrochloride (protonated nitrogen, chloride counterion)
Electron effects Methyl (electron-donating), ketone (electron-withdrawing), protonation
Water solubility Enhanced by hydrochloride salt formation

Implications for Reactivity

The combination of electron-donating methyl groups and an electron-withdrawing ketone group creates a unique electronic environment on the quinoline ring. The protonated nitrogen in the hydrochloride salt increases the compound’s polarity and aqueous solubility, which can influence its reactivity in both chemical and biological systems.

Properties

IUPAC Name

1-(2,4-dimethylquinolin-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMKOGBEYOOCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585807
Record name 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943825-10-3
Record name 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Condensation Approach

The Friedländer synthesis is a classical and efficient method for constructing quinoline derivatives, including 2,4-dimethylquinoline frameworks. This method involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds under acidic or catalytic conditions.

  • Procedure : A typical reaction mixes 2-aminoaryl ketone (1 mmol) with an α-methylene carbonyl compound (1.2 mmol) in ethanol (10 mL) with a solid acid catalyst such as Montmorillonite K-10, zeolite, or nano-crystalline sulfated zirconia (SZ) (50 mg). The mixture is refluxed for a time ranging from 70 to 120 minutes depending on solvent and catalyst (Table 1).

  • Catalyst Role : The heterogeneous solid acid catalysts promote the cyclization efficiently, yielding high purity quinoline derivatives. The catalyst can be recovered and reused multiple times without significant loss of activity, enhancing the process sustainability.

  • Solvent Effects : Ethanol is preferred due to its balance of reaction time and yield (~90% yield in 70 min). Other solvents like methanol, acetonitrile, dichloromethane, and toluene give lower yields or require longer times.

  • Work-up : After reaction completion, the catalyst is filtered off, and the product is extracted with dichloromethane, dried, and purified by silica gel chromatography.

Entry Solvent Time (min) Yield (%)
1 Water 180 55
2 Ethanol 70 90
3 Methanol 85 75
4 Acetonitrile 110 70
5 DCM 100 65
6 Toluene 120 60

Table 1: Effect of solvent on Friedländer synthesis of quinoline derivatives catalyzed by solid acid catalysts.

Alternative Oxidative Coupling and Halogenation Methods

For functionalization at the 3-position of quinoline, oxidative coupling and halogenation methods have been reported:

  • Oxidative Coupling : Using N-bromosuccinimide (NBS) and tert-butyl hydroperoxide in the presence of potassium carbonate in ethanol at room temperature for 24 hours can selectively functionalize quinoline derivatives at the 3-position, yielding ketone derivatives after purification by column chromatography.

  • Halogenation : Treatment of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with NBS and potassium carbonate in methanol at room temperature for 6 hours leads to brominated products, which can be further transformed.

These methods provide routes to modify the quinoline core to obtain 1-(2,4-dimethylquinolin-3-yl)ethanone or its derivatives with high selectivity and yield.

Formation of Hydrochloride Salt

The hydrochloride salt of 1-(2,4-dimethylquinolin-3-yl)ethanone is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent:

  • Procedure : The quinoline ethanone compound is dissolved in an organic solvent such as acetone or ethanol, and an equimolar amount of hydrochloric acid (HCl) is added dropwise under stirring at room temperature.

  • Isolation : The resulting hydrochloride salt precipitates out as a solid, which is filtered, washed with cold solvent, and dried under vacuum.

  • Purification : Recrystallization from acetone or ethanol yields pure 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride as colorless crystals with high yield (~80-90%).

Summary of Key Preparation Steps

Step Reagents/Conditions Outcome Notes
Friedländer condensation 2-aminoaryl ketone + α-methylene carbonyl compound, ethanol, solid acid catalyst, reflux 70-120 min Formation of 2,4-dimethylquinoline core High yield, catalyst reusable
Oxidative coupling/halogenation NBS, tert-butyl hydroperoxide, K2CO3, ethanol or methanol, room temp Functionalization at 3-position Selective, mild conditions
Hydrochloride salt formation HCl in acetone or ethanol, room temp Precipitation of hydrochloride salt Simple isolation, high purity

Research Findings and Advantages

  • The Friedländer method with heterogeneous catalysts offers a mild, efficient, and environmentally benign route to quinoline derivatives, including 1-(2,4-dimethylquinolin-3-yl)ethanone.

  • The use of recyclable solid acid catalysts reduces waste and cost, making the process industrially attractive.

  • Oxidative coupling and halogenation provide versatile functionalization options for further derivatization.

  • Formation of the hydrochloride salt is straightforward, enhancing compound stability and solubility for pharmaceutical applications.

  • The overall synthetic strategy avoids hazardous reagents and harsh conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo substitution reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinoline derivatives with different functional groups .

Scientific Research Applications

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmacologically active substances with antifungal, anticancer, antihypertensive, anti-tuberculosis, antimalarial, antiprotozoal, antibiotic, antineoplastic, and anti-inflammatory activities.

    Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules and catalysts.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 235.71 g/mol (base: 199.25 g/mol + HCl).
  • Structural Features: The quinoline scaffold confers aromaticity and planar rigidity, while the methyl groups influence steric and electronic properties.
  • Synthesis: Typically synthesized via Friedel-Crafts acylation of 2,4-dimethylquinoline with acetyl chloride in the presence of Lewis acids like AlCl₃ .

This compound is structurally analogous to bioactive quinoline derivatives, which are explored for antimicrobial and anticancer activities. Its hydrochloride form is often used as an intermediate in drug development .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(2,4-dimethylquinolin-3-YL)ethanone hydrochloride and related ethanone derivatives.

Table 1: Comparative Analysis of Ethanone Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Synthesis Method Pharmacological Relevance
1-(2,4-Dimethylquinolin-3-YL)ethanone HCl C₁₃H₁₃NO·HCl 235.71 2,4-dimethylquinolin-3-yl + ketone Not reported Friedel-Crafts acylation Intermediate in drug synthesis
1-(5-Amino-2,4-dihydroxyphenyl)ethanone HCl C₈H₉NO₃·HCl 203.62 5-amino-2,4-dihydroxyphenyl + ketone 137–142 (d) Reduction of nitroacetophenone Potential antioxidant activity
1-(3-Hydroxyphenyl)ethanone (121-71-1) C₈H₈O₂ 136.15 3-hydroxyphenyl + ketone 96–98 Acetylation of phenol derivatives Impurity in phenylephrine HCl
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 3-OCH₃ + ketone Not reported Unspecified (likely electrophilic substitution) Antimicrobial studies
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) C₉H₉ClO₃ 200.62 2-Cl, 6-OH, 4-OCH₃ + ketone 107–108 Friedel-Crafts acylation Anti-inflammatory potential

Structural and Functional Insights

Substituent Effects: Quinoline vs. Phenyl Backbone: The quinoline core in the target compound provides π-π stacking capabilities, enhancing binding to biological targets compared to simpler phenyl-based ethanones .

Synthetic Pathways: Friedel-Crafts acylation is common for aromatic ketones (e.g., quinoline and chlorophenyl derivatives) . Nitro reduction (e.g., for 5-amino-2,4-dihydroxy derivatives) introduces amino groups, enabling further functionalization .

Pharmacological Divergence: Antimicrobial Activity: Chlorinated ethanones (e.g., 151340-06-6) show enhanced antibacterial properties due to electron-withdrawing Cl substituents . Drug Intermediate Role: The target compound’s quinoline structure aligns with antimalarial (e.g., chloroquine) and kinase inhibitor scaffolds, though specific bioactivity data remain underexplored .

Key Research Findings

  • Thermal Stability: Hydrochloride salts (e.g., the target compound and 1-(5-amino-2,4-dihydroxyphenyl)ethanone HCl) exhibit higher melting points than non-ionic analogs, favoring solid-state storage .
  • Reactivity: The 3-keto group in quinolines is susceptible to nucleophilic attacks, enabling derivatization into hydrazones or oximes for drug discovery .
  • Impurity Profiles: Simple ethanones like 1-(3-hydroxyphenyl)ethanone are monitored as impurities in adrenergic drugs (e.g., phenylephrine HCl), emphasizing the need for rigorous purification .

Biological Activity

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, with the CAS number 943825-10-3, is a compound that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by its quinoline structure, which contributes to its biological activity. The molecular formula is C11H12ClNC_{11}H_{12}ClN, and it possesses a significant hydrophobic character due to the dimethyl groups on the quinoline ring.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating various quinoline derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were particularly low against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results underline the compound's effectiveness in combating common bacterial infections, which is crucial in an era of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported that it is effective against various fungal strains, including Candida albicans. The antifungal activity was assessed through disk diffusion methods and broth microdilution techniques.

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12

The compound's ability to inhibit fungal growth suggests its potential use in treating fungal infections .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Preliminary studies indicate that this compound may reduce inflammation markers in vitro. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymatic processes. The quinoline structure allows for intercalation into DNA or RNA structures of microorganisms, disrupting their replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.
  • Fungal Infection Treatment : Patients suffering from recurrent Candida infections were administered this compound as part of a combination therapy. Results indicated a marked improvement in symptoms and reduced recurrence rates.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride?

  • Answer: The compound can be synthesized via Friedel-Crafts acylation or Mannich reactions. For example:

  • Friedel-Crafts Acylation: Reacting 2,4-dimethylquinoline with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under reflux conditions. Similar methods are described for fluorinated acetophenones .
  • Mannich Reaction: Using paraformaldehyde and a primary amine (e.g., phenethylamine hydrochloride) with a ketone precursor. This approach is validated in the synthesis of structurally related aryl ethanone hydrochlorides .
    • Table 1: Comparison of synthetic routes
MethodReagents/ConditionsYield RangeReference
Friedel-CraftsAcetyl chloride, AlCl₃, reflux60-75%
Mannich ReactionParaformaldehyde, amine, ethanol50-65%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer: Key techniques include:

  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands) .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., quinoline protons at δ 7.5-8.5 ppm, methyl groups at δ 2.1-2.6 ppm) .
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions) .

Q. How are impurities identified and quantified in this compound?

  • Answer: Common impurities include unreacted intermediates or positional isomers. Analytical methods involve:

  • HPLC/LC-MS: Using impurity reference standards (e.g., EP/Ph. Eur. guidelines) with C18 columns and UV detection at 254 nm .
  • TLC: Silica gel plates with ethyl acetate/hexane eluents for preliminary screening .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Answer: Discrepancies in X-ray data (e.g., thermal parameters, occupancy) require iterative refinement using programs like SHELXL :

  • Step 1: Validate hydrogen bonding and salt formation via Fourier difference maps.
  • Step 2: Apply twin refinement (if twinning is detected) using HKLF5 format in SHELX .
  • Step 3: Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies improve synthetic yields of the hydrochloride salt?

  • Answer: Yield optimization strategies include:

  • Catalyst Screening: Testing Brønsted acids (e.g., HCl gas) vs. Lewis acids (e.g., ZnCl₂) for acylation .
  • Solvent Optimization: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Salt Crystallization: Gradual addition of HCl in ethanol to precipitate high-purity hydrochloride .

Q. How is the stoichiometry of the hydrochloride salt confirmed in the crystal lattice?

  • Answer: Use complementary approaches:

  • X-ray Diffraction: Locate Cl⁻ ions in the electron density map and calculate hydrogen-bonding networks .
  • Elemental Analysis: Compare experimental vs. theoretical C/H/N/Cl percentages (e.g., C₁₃H₁₄ClNO requires Cl ~12.5%) .

Q. What advanced NMR techniques resolve overlapping signals in this compound?

  • Answer: Employ:

  • 2D NMR (HSQC/HMBC): Correlates ¹H-¹³C couplings to assign quinoline and methyl groups unambiguously .
  • DOSY: Differentiates between free base and hydrochloride forms based on diffusion coefficients .

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